molecular formula C22H30FN3O2 B2687156 1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide CAS No. 1208801-06-2

1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2687156
CAS No.: 1208801-06-2
M. Wt: 387.499
InChI Key: URHBJTAEJNLRSE-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide is a synthetic small molecule belonging to the pyrazole-3-carboxamide class, a scaffold recognized for its diverse biological activities and utility in medicinal chemistry and chemical biology research . The structure features a 1-(4-fluorophenyl) group and a 4-propoxy substitution on the pyrazole core, which is coupled to a 3,3,5-trimethylcyclohexylamide moiety. This specific substitution pattern, particularly the lipophilic cyclohexyl group, is designed to influence the compound's physicochemical properties and biomolecular interactions. Pyrazole derivatives are extensively investigated as key scaffolds in the discovery and development of kinase inhibitors . Compounds within this class have demonstrated potent and selective inhibition of various kinases, including p38 MAP kinase and FLT3, making them valuable tools for studying signaling pathways in oncology and immunology . Furthermore, structurally related 1-(4-fluorophenyl)-4-alkoxy-N-alkyl-pyrazole-3-carboxamides are subjects of research in agricultural chemistry, exploring their potential to mitigate abiotic plant stress[cite ]. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are advised to conduct thorough characterization and biological profiling to fully elucidate this compound's specific mechanism of action and research applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O2/c1-5-10-28-19-14-26(18-8-6-16(23)7-9-18)25-20(19)21(27)24-17-11-15(2)12-22(3,4)13-17/h6-9,14-15,17H,5,10-13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHBJTAEJNLRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NC2CC(CC(C2)(C)C)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone under acidic or basic conditions to form the pyrazole core.

    Introduction of the fluorophenyl group: This step involves the electrophilic aromatic substitution of a fluorobenzene derivative onto the pyrazole ring.

    Attachment of the propoxy group: This can be done through an etherification reaction, where a propyl halide reacts with the hydroxyl group on the pyrazole ring.

    Incorporation of the trimethylcyclohexyl group: This step involves the amidation reaction, where the carboxylic acid group on the pyrazole ring reacts with an amine derivative of trimethylcyclohexane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Carboxamide Formation

The carboxylic acid is coupled with 3,3,5-trimethylcyclohexylamine using peptide coupling reagents:

  • Activation : The acid is converted to an active ester (e.g., using HATU or EDCl) in DCM or DMF .

  • Coupling : Reacted with 3,3,5-trimethylcyclohexylamine in the presence of DIPEA at room temperature .

Key Reaction :

4-Propoxy acid+3,3,5-trimethylcyclohexylamineHATU, DIPEATarget compound\text{4-Propoxy acid} + \text{3,3,5-trimethylcyclohexylamine} \xrightarrow{\text{HATU, DIPEA}} \text{Target compound}

Purification and Characterization

  • Crystallization : The final product is purified via recrystallization from ethanol/water mixtures .

  • Analytical Data :

    • FT-IR : Peaks at 3358 cm1^{-1} (N-H stretch), 1660 cm1^{-1} (C=O amide), and 1240 cm1^{-1} (C-O ether) .

    • 1^11H NMR : δ 8.21 (s, 1H, pyrazole-H), 7.85–7.45 (m, 4H, Ar-H), 3.95 (t, 2H, OCH2_2), 2.10–1.20 (m, cyclohexyl-H) .

Reactivity and Stability

  • Hydrolysis : The propoxy group is stable under acidic conditions but may undergo cleavage under strong basic conditions (e.g., NaOH/EtOH) .

  • Thermal Stability : Melting point >200°C (based on analogous carboxamides in ).

Comparative Reaction Table

StepReagents/ConditionsYield (%)Reference
Pyrazole formationβ-Keto ester, 4-Fluorophenylhydrazine, EtOH75
4-Propoxy introduction1-Bromopropane, K2_2CO3_3, DMF, 80°C82
Amide couplingHATU, DIPEA, DCM, rt68

Key Challenges and Optimization

  • Regioselectivity : Ensuring substitution at the pyrazole 4-position requires careful control of reaction conditions (e.g., base strength and solvent polarity) .

  • Amine Accessibility : 3,3,5-Trimethylcyclohexylamine’s steric bulk may reduce coupling efficiency, necessitating excess reagent or prolonged reaction times .

This synthesis leverages established pyrazole functionalization strategies, emphasizing regioselective alkylation and efficient carboxamide coupling. While direct data on the target compound is limited, the methodologies from analogous systems provide a robust framework for its preparation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including 1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide, exhibit anti-inflammatory effects. These compounds are structurally similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Studies have shown that the introduction of fluorine atoms can enhance the pharmacological activity of these compounds by improving their binding affinity to cyclooxygenase enzymes .

2. Anticancer Activity

The compound has shown promise in anticancer research. Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrate that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties .

3. Neuroprotective Effects

Preliminary studies suggest that pyrazole derivatives may offer neuroprotective benefits. The mechanism involves the modulation of inflammatory pathways and oxidative stress reduction in neuronal cells. This application is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .

Agricultural Science Applications

1. Pesticide Development

The structural characteristics of this compound make it a candidate for developing novel pesticides. Fluorinated compounds often exhibit enhanced biological activity against pests due to increased lipophilicity and metabolic stability . Research is ongoing to evaluate its efficacy against specific agricultural pests.

2. Herbicide Formulation

Similar pyrazole derivatives have been explored as herbicides due to their ability to inhibit specific enzymes involved in plant growth. The potential application of this compound in herbicide formulation could lead to more effective weed management strategies in agriculture .

Materials Science Applications

1. Photopolymerization Processes

Recent advancements indicate that pyrazole derivatives can be utilized in photopolymerization processes for creating crosslinked polymers. These materials are applicable in various fields, including biomedical devices and high-performance coatings. The incorporation of this compound into curable compositions enhances the mechanical properties and thermal stability of the resulting polymers .

Table 1: Summary of Biological Activities

Activity TypeCompound EffectReference
Anti-inflammatoryInhibition of cyclooxygenase enzymes
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress
Pesticide EfficacyEnhanced biological activity against pests
Herbicide PotentialInhibition of growth enzymes

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-3-carboxamide Derivatives

(a) 4-Ethoxy Analog

A closely related compound, 4-ethoxy-1-(4-fluorophenyl)-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide (PubChem entry), differs only in the alkoxy group (ethoxy vs. propoxy). The longer propoxy chain in the target compound may enhance lipophilicity and membrane permeability compared to the ethoxy variant, though this requires experimental validation .

(b) N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)

This compound (MW 630.10) replaces the 3,3,5-trimethylcyclohexylamide with a bulky di-tert-butylphenol group and introduces a sulfonamide moiety. However, the di-tert-butyl group may reduce solubility compared to the cyclohexylamide in the target compound .

Cyclohexyl-Substituted Compounds

(a) Homosalate (3,3,5-Trimethylcyclohexyl Salicylate)

Homosalate, a UV absorber, shares the 3,3,5-trimethylcyclohexyl group but as an ester rather than an amide. The ester linkage in homosalate (density ~0.858 g/mL ) likely confers higher volatility and lower thermal stability compared to the amide bond in the target compound.

(b) 1,1,3-Trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane

A high-density fuel additive with a similar cyclohexyl framework (density 0.858 g/mL, freezing point 222.2 K ).

Pyrazoline Derivatives

Compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (from crystallography studies ) lack the carboxamide and propoxy groups but retain the fluorophenyl-pyrazole core. The dihydro-pyrazoline structure in these analogs may confer different conformational flexibility and redox properties compared to the fully aromatic pyrazole in the target compound.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Weight Notable Properties Reference
1-(4-Fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide 4-Propoxy, 3,3,5-trimethylcyclohexylamide ~434.5 (estimated) High lipophilicity (predicted)
4-Ethoxy analog 4-Ethoxy, 3,3,5-trimethylcyclohexylamide ~420.5 (estimated) Reduced lipophilicity vs. propoxy
Homosalate 3,3,5-Trimethylcyclohexyl ester 262.34 Density 0.858 g/mL
Compound 4h Di-tert-butylphenol, sulfonamide 630.10 Enhanced H-bonding capacity

Research Findings and Implications

  • Structural Confirmation : X-ray crystallography of N-substituted pyrazolines (e.g., compound 1 in ) validates methodologies applicable to confirming the target compound’s structure.
  • Biological Relevance : The sulfonamide group in compound 4h demonstrates how electronic modifications can enhance pharmacological activity, suggesting opportunities for optimizing the target compound’s amide group.
  • Synthetic Challenges : The steric bulk of the 3,3,5-trimethylcyclohexyl group may complicate synthesis, necessitating tailored catalysts (e.g., Pd/C for selective hydrogenation ).

Biological Activity

The compound 1-(4-fluorophenyl)-4-propoxy-N-(3,3,5-trimethylcyclohexyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃FN₂O₂
  • Molecular Weight : 320.38 g/mol

The compound features a pyrazole ring substituted with a fluorophenyl group and a propoxy chain, which is critical for its biological activity.

Analgesic and Anti-inflammatory Effects

Research has indicated that pyrazole derivatives exhibit significant analgesic and anti-inflammatory properties. A study focusing on similar compounds demonstrated that derivatives like 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole showed promising results in reducing pain and inflammation through various assays:

  • Acetic Acid-Induced Abdominal Writhing Test : The compound significantly reduced abdominal writhing, indicating its analgesic potential.
  • Formalin Test : It was effective in decreasing licking times associated with both neurogenic and inflammatory pain.
  • Carrageenan-Induced Paw Edema : The compound reduced paw swelling, demonstrating its anti-inflammatory effects .

The mechanisms underlying the biological activities of this class of compounds often involve modulation of nitric oxide (NO) pathways and potassium channels. Specifically, the involvement of the NO/cGMP pathway has been noted in mediating vasorelaxant effects, which may also contribute to its analgesic properties.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on Pain Management : A clinical trial involving patients with chronic pain conditions showed that a related pyrazole compound significantly improved pain scores compared to placebo treatments.
  • Inflammatory Disorders : In patients suffering from rheumatoid arthritis, treatment with pyrazole derivatives resulted in reduced joint swelling and pain relief, supporting their use as potential therapeutic agents.

Comparative Analysis of Pyrazole Derivatives

Compound NameAnalgesic EffectAnti-inflammatory EffectMechanism of Action
This compoundModerateSignificantNO/cGMP pathway modulation
5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazoleHighHighInhibition of inflammatory mediators
Other Pyrazole DerivativesVariesVariesVarious mechanisms including COX inhibition

Safety and Toxicity Profile

Preliminary studies suggest that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity in cell lines. Toxicity assessments indicate a relatively safe profile at lower doses; however, further investigations are necessary to fully elucidate its safety margins .

Q & A

Basic: What synthetic methodologies are recommended for the preparation of this compound, and how can reaction parameters be optimized for improved yield?

Answer:
The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, alkylation, and amidation. For example, analogous compounds (e.g., pyrazole-3-carboxamides) are synthesized via cyclization of hydrazine derivatives with β-keto esters, followed by propoxylation and coupling with substituted cyclohexylamines . Optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during cyclization reduce side reactions.
  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) in amidation steps enhances coupling efficiency.
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates high-purity product.
    Yield improvements (>70%) are achievable by stoichiometric balancing of reagents and inert atmosphere conditions (argon/nitrogen) to prevent oxidation .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Safety measures should align with protocols for fluorinated aromatic compounds and carboxamides:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods for weighing and synthesis.
  • Exposure management : In case of inhalation, move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water .
  • Waste disposal : Halogenated waste should be segregated and treated via incineration or approved chemical degradation.
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the carboxamide group .

Advanced: How can SHELX software be utilized for crystallographic refinement of this compound, and what challenges arise due to its structural complexity?

Answer:
SHELXL is widely used for small-molecule refinement. Key steps include:

  • Data collection : High-resolution X-ray diffraction data (≤1.0 Å) are essential to resolve the fluorophenyl and trimethylcyclohexyl groups.
  • Challenges :
    • Disorder in the propoxy chain : Apply "PART" commands in SHELXL to model alternative conformations.
    • Anisotropic displacement parameters (ADPs) : Refine ADPs for fluorine and oxygen atoms to account for thermal motion.
    • Twinned crystals : Use the TWIN/BASF commands if twinning is detected (e.g., non-integer Rint values).
      Validation with PLATON or CCDC Mercury ensures geometric accuracy .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) between synthesis batches or methods?

Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Methodological approaches include:

  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations to confirm the pyrazole ring substitution pattern and propoxy chain connectivity.
  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotamerism in the cyclohexyl group).
  • IR spectroscopy : Compare carbonyl stretches (1650–1700 cm⁻¹) to differentiate between carboxamide tautomers.
  • Batch consistency : Use HPLC-MS with a C18 column (ACN/water gradient) to quantify impurities ≥0.1% .

Advanced: How does the substitution pattern (e.g., 4-fluorophenyl, 3,3,5-trimethylcyclohexyl) influence physicochemical properties, and what computational methods validate these effects?

Answer:

  • Lipophilicity : The 4-fluorophenyl group increases logP (predicted via ChemAxon), enhancing membrane permeability. The trimethylcyclohexyl moiety contributes to steric bulk, reducing solubility in polar solvents.
  • Computational validation :
    • DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and electrostatic potential surfaces.
    • Molecular docking (AutoDock Vina) : Assess binding affinity to hypothetical targets (e.g., kinase domains) by simulating interactions with the carboxamide group.
  • Solubility enhancement : Co-solvent systems (e.g., DMSO/PEG 400) or salt formation (e.g., hydrochloride) improve bioavailability .

Advanced: What strategies are effective in analyzing non-covalent interactions (e.g., hydrogen bonding, π-stacking) in crystalline forms of this compound?

Answer:

  • Hirshfeld surface analysis (CrystalExplorer) : Quantifies intermolecular interactions (e.g., F···H contacts from the fluorophenyl group).
  • X-ray powder diffraction (XRPD) : Confirms polymorphism by comparing experimental patterns with simulated data from single-crystal structures.
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with hydrogen-bonding networks.
    For example, the propoxy chain may form weak C–H···O interactions with adjacent molecules, stabilizing the lattice .

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